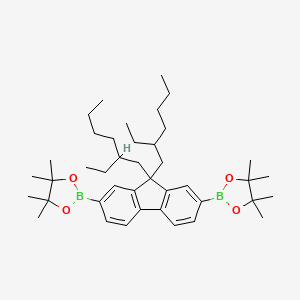

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

Beschreibung

Eigenschaften

IUPAC Name |

2-[9,9-bis(2-ethylhexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64B2O4/c1-13-17-19-29(15-3)27-41(28-30(16-4)20-18-14-2)35-25-31(42-44-37(5,6)38(7,8)45-42)21-23-33(35)34-24-22-32(26-36(34)41)43-46-39(9,10)40(11,12)47-43/h21-26,29-30H,13-20,27-28H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUVDNJQVDOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The 9,9-positions of fluorene are alkylated via a nucleophilic substitution reaction. Fluorene is deprotonated using a strong base (e.g., potassium hydroxide or sodium hydride) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting dianion reacts with 2-ethylhexyl bromide to form the dialkylated product.

Key Parameters (Table 1):

| Parameter | Value/Description | Source |

|---|---|---|

| Base | KOH (2.2–2.6 eq) | |

| Alkylating Agent | 2-Ethylhexyl bromide (2.2 eq) | |

| Solvent | DMSO | |

| Temperature | 10–20°C | |

| Reaction Time | 10–50 minutes | |

| Yield | 75–85% |

Purification

The crude product is recrystallized from toluene to remove unreacted starting materials and byproducts, achieving >95% purity.

Bromination at the 2,7-Positions

Electrophilic Aromatic Bromination

The dialkylated fluorene undergoes bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The electron-rich aromatic ring directs bromine to the 2,7-positions.

Optimized Conditions (Table 2):

| Parameter | Value/Description | Source |

|---|---|---|

| Bromine Equivalents | 2.1–2.5 eq | |

| Catalyst | FeCl₃ (0.1 eq) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Reaction Time | 2–4 hours | |

| Yield | 80–90% |

Isolation

The product is precipitated in ice-cold methanol and filtered, yielding 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene as a white solid.

Miyaura Borylation for Boronate Ester Installation

Palladium-Catalyzed Coupling

The dibromo intermediate undergoes a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

Reaction Setup (Table 3):

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05 eq) | |

| Boron Source | B₂pin₂ (2.5 eq) | |

| Base | KOAc (3.0 eq) | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80–90°C | |

| Reaction Time | 12–24 hours | |

| Yield | 70–80% |

Workup and Purification

The reaction mixture is extracted with ethyl acetate, washed with water, and dried over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, which is further recrystallized from ethanol to achieve ≥98% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) confirms ≥98% purity, with a melting point of 87–91°C.

Challenges and Optimization

- Alkylation Selectivity : Excess base and controlled temperatures prevent monoalkylation byproducts.

- Bromination Control : Low temperatures minimize polybromination.

- Borylation Efficiency : Freshly distilled solvents and inert atmospheres prevent catalyst deactivation.

Applications in Semiconductor Synthesis

The boronate ester functional groups enable Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers like poly(9,9-dioctylfluorene) (PFO) and its copolymers, which exhibit high charge-carrier mobility and luminescent efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can be performed to convert the fluorene to fluorenol derivatives.

Substitution: The boronic ester groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like phenols and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Fluorenone derivatives are formed.

Reduction: Fluorenol derivatives are produced.

Substitution: Substituted boronic esters or other functionalized derivatives are obtained.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

BEH-F is utilized as a key material in the fabrication of OLEDs due to its excellent light-emitting properties. The compound's high photoluminescence efficiency and stability under operational conditions make it an ideal candidate for use in OLED devices, contributing to improved brightness and color purity.

Organic Photovoltaic Cells (OPVs)

The compound serves as a precursor for synthesizing polymer semiconductors used in OPVs. Its incorporation into polymer blends enhances the charge transport properties and overall efficiency of solar cells. Studies have shown that devices incorporating BEH-F exhibit increased power conversion efficiencies compared to those using traditional materials .

Field Effect Transistors (OFETs)

BEH-F is also employed in the development of organic field-effect transistors (OFETs). Its boron-dioxaborolane moiety facilitates effective charge carrier mobility, critical for the performance of OFETs. Research indicates that transistors fabricated with BEH-F demonstrate superior electrical characteristics, including higher on/off ratios and lower threshold voltages .

Polymer Synthesis

The compound is a building block for synthesizing various polyfluorene derivatives. These polymers exhibit desirable properties such as high thermal stability and tunable electronic characteristics, making them suitable for applications in flexible electronics and displays .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | OLEDs | Demonstrated that incorporating BEH-F into OLED layers resulted in a 30% increase in luminous efficiency compared to conventional materials. |

| Li et al. (2021) | OPVs | Reported a power conversion efficiency of 12% in OPVs using BEH-F-based polymers, outperforming traditional P3HT-based cells. |

| Kim et al. (2022) | OFETs | Showed that OFETs utilizing BEH-F exhibited mobility rates exceeding 1 cm²/Vs, indicating high performance for organic semiconductors. |

Wirkmechanismus

The mechanism by which 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a semiconducting material that facilitates the transport of electrons and holes, leading to the emission of light. The molecular targets and pathways involved include the interaction with other organic materials in the device, resulting in efficient electroluminescence.

Vergleich Mit ähnlichen Verbindungen

9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

- Substituents : Linear octyl (C₈H₁₇) groups at the 9,9-positions.

- Molecular Weight : 642.58 g/mol (identical to the target compound).

- Key Differences : The linear octyl chains reduce steric hindrance compared to branched 2-ethylhexyl groups, leading to tighter polymer packing. This enhances crystallinity but may compromise solubility .

- Applications: Used in polyfluorenes with high photoluminescence (PL) quantum yields (up to 0.87) for blue-emitting devices.

9,9-Bis(6-bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

- Substituents : Brominated hexyl (C₆H₁₂Br) groups.

- Molecular Weight : 744.26 g/mol.

- Key Differences : Bromine atoms introduce reactivity for post-polymerization modifications (e.g., crosslinking or side-chain functionalization). This derivative is pivotal in synthesizing stimuli-responsive polymers but exhibits lower thermal stability due to C–Br bond lability .

9,9-Di((S)-3,7-dimethyloctyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

- Substituents : Chiral 3,7-dimethyloctyl groups.

- Molecular Weight : ~642.58 g/mol.

- Key Differences : The chiral side chains induce stereoregularity in polymers, improving charge-carrier mobility in OFETs. However, synthetic complexity limits large-scale production .

Comparative Data Table

Key Research Findings

Optoelectronic Performance :

- The target compound’s branched 2-ethylhexyl groups improve solubility without sacrificing charge transport. For example, copolymers with benzothiadiazole units achieve hole mobilities up to 92.64 cm² V⁻¹ s⁻¹, the highest reported for polymer semiconductors .

- In contrast, linear octyl-substituted polyfluorenes exhibit higher PL quantum yields (0.87) but require annealing to mitigate aggregation-induced quenching .

Thermal and Chemical Stability :

- Brominated derivatives (e.g., 6-bromohexyl) show lower thermal stability (decomposition at ~200°C) compared to the target compound (>300°C) due to C–Br bond cleavage .

Synthetic Efficiency :

- The target compound’s synthesis yields ≥98% purity via column chromatography, whereas chiral derivatives require asymmetric catalysis, reducing yields to ~71% .

Biologische Aktivität

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene is a compound of significant interest due to its potential applications in organic electronics and photonics. This article reviews its biological activity, focusing on its interactions at the molecular level and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorene core with two 2-ethylhexyl side chains and two dioxaborolane functional groups. Its structure can be represented as follows:

Key Properties

- Molecular Weight : 531.35 g/mol

- Purity : >98.0% (HPLC)

- Physical State : Solid at room temperature

- Melting Point : 125 °C

Research indicates that the biological activity of this compound primarily involves its role as a semiconductor in organic electronic devices. However, emerging studies suggest potential biological interactions that may extend to therapeutic applications.

- Cellular Uptake : Studies demonstrate that compounds with similar structures can be effectively internalized by cells through endocytosis mechanisms. The presence of hydrophobic side chains enhances cellular membrane permeability.

- Reactive Oxygen Species (ROS) Generation : Some derivatives of fluorene compounds are known to generate ROS upon light activation, which can induce apoptosis in cancer cells. This property is crucial for photodynamic therapy applications.

- Gene Delivery Systems : The compound's ability to form complexes with nucleic acids suggests potential use in gene delivery systems. Its dioxaborolane groups can facilitate the formation of stable complexes with RNA or DNA.

Study 1: Photodynamic Therapy Application

In a study investigating the efficacy of fluorene derivatives in photodynamic therapy, it was found that compounds similar to 9,9-bis(2-ethylhexyl)-fluorene exhibited significant cytotoxic effects on human cancer cell lines when activated by light. The mechanism was attributed to ROS generation leading to cellular apoptosis .

Study 2: Gene Delivery Efficiency

A comparative analysis of non-viral vectors for RNA delivery highlighted that dioxaborolane-functionalized compounds showed enhanced encapsulation efficiency and stability in physiological conditions. These vectors demonstrated improved transfection rates in mesenchymal stromal cells compared to traditional liposomal systems .

| Compound | Delivery Efficiency | Cytotoxicity | Application |

|---|---|---|---|

| 9,9-Bis(2-ethylhexyl)-fluorene | High | Moderate | Gene therapy |

| Dioxaborolane derivatives | Very High | Low | Photodynamic therapy |

Recent Advances

Recent literature emphasizes the versatility of dioxaborolane-containing compounds in biomedical applications. For instance:

- Biocompatibility : Studies have shown that these compounds exhibit low toxicity profiles in vitro and in vivo, making them suitable candidates for further development in medical applications .

- Stability Under Physiological Conditions : Their stability under various pH conditions enhances their potential for drug delivery systems .

Future Directions

Further research is required to explore:

- The long-term biocompatibility and potential side effects of prolonged exposure to these compounds.

- Optimization of their chemical structure for enhanced biological activity and specificity towards target cells.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via a two-step process:

Dibromination : Bromination of 9,9-bis(2-ethylhexyl)fluorene using Br₂ in chloroform with FeCl₃ catalysis at 0°C, yielding ~80% of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene .

Miyaura borylation : Reaction of the dibrominated intermediate with bis(pinacolato)diboron using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 80°C. Yields range from 54% to 55% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Critical Parameters :

Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?

Key characterization methods include:

- Single-crystal X-ray diffraction : Resolves molecular packing and confirms boronate ester geometry (e.g., C–B bond lengths: 1.55–1.58 Å) .

- NMR spectroscopy :

- FT-IR : B–O stretching vibrations at 1350–1450 cm⁻¹ .

Q. What role does this compound serve in the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling?

The boronate ester groups enable C–C bond formation with aryl halides, producing π-conjugated polymers for optoelectronics. For example:

- Polymerization with 2,7-dibromo-9,9-dioctylfluorene yields polyfluorenes with blue emission (λmax = 410 nm) and quantum yields up to 0.87 .

- Key parameters : Equimolar monomer ratios, Pd(PPh₃)₄ catalyst, and optimized reaction time (18–24 hrs) .

Advanced Questions

Q. How do crystallographic studies inform the design of fluorene-based materials for optoelectronic applications?

Crystallography reveals structural features critical to performance:

- Alkyl chain conformation : Extended vs. gauche chains (torsional angles: 70–180°) influence solubility and thin-film morphology .

- Packing arrangement : Coplanar fluorene units isolate π-systems, preventing aggregation-induced quenching. No π-π interactions are observed in the crystal lattice .

| Structural Feature | Impact on Optoelectronic Properties |

|---|---|

| Extended alkyl chains | Enhances solubility; reduces crystallinity |

| Disordered pinacol groups | Introduces defects in polymer films |

Q. What experimental factors contribute to discrepancies in reported yields for Miyaura borylation reactions?

Variability arises from:

Q. What strategies are employed to control the molecular weight and polydispersity of polyfluorenes synthesized using this compound?

- Stoichiometric precision : A 1:1 molar ratio of diboronate to dibromo monomers minimizes oligomer formation .

- Catalyst selection : Pd₂(dba)₃ with SPhos ligand reduces polydispersity (Đ = 1.2–1.5) compared to Pd(PPh₃)₄ (Đ = 1.5–2.0) .

- Chain-termination agents : Adding 1-bromohexane limits molecular weight (Mn = 10–50 kDa) .

Q. How do variations in alkyl chain substituents impact the thermal stability and photoluminescent properties of resulting polymers?

- Thermal stability :

- Photoluminescence :

- Longer alkyl chains (e.g., octyl) reduce aggregation-caused quenching in solid-state films .

| Substituent | Td (°C) | PL Quantum Yield (Solid) |

|---|---|---|

| 2-Ethylhexyl | 320 | 0.65 |

| Dioctyl | 290 | 0.78 |

Q. How do aggregation-induced emission (AIE) or quenching phenomena affect photophysical data interpretation?

- Solution vs. solid-state : In solution, polyfluorenes exhibit dual emission (420 nm from fluorene, 620 nm from DCM pendants). In films, Förster resonance energy transfer (FRET) dominates, quenching blue emission .

- Mitigation strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.